molecular formula C20H20FN3O4S B3003556 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 921833-20-7

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B3003556
CAS No.: 921833-20-7
M. Wt: 417.46
InChI Key: RMYCJSSFAWACBP-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O4S and its molecular weight is 417.46. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition and Treatment for Rheumatoid Arthritis and Osteoarthritis

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a derivative in a series of benzenesulfonamides. In this series, derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Specifically, introduction of a fluorine atom in such compounds has shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors like JTE-522, which are in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antitubercular Agent Potential

Studies have also explored the potential of derivatives of benzenesulfonamide to act as antitubercular agents. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis have been conducted to investigate the plausible inhibitory action of these compounds (Purushotham & Poojary, 2018).

Antimicrobial Activity

Other derivatives in the benzenesulfonamide series have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Such studies are crucial for the development of new antimicrobial agents (Sarvaiya, Gulati & Patel, 2019).

Anticancer Potential

Several studies have been conducted on benzenesulfonamide derivatives to test their potential as anticancer agents. These compounds have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and involves understanding how the compound interacts with biological systems. This often involves studying the compound’s effects on cells or organisms, and may require a variety of biochemical and biophysical techniques .

Safety and Hazards

The safety and potential hazards associated with a compound are typically determined through toxicological studies. These studies assess the compound’s effects on living organisms and its potential to cause harm .

Future Directions

The future directions for studying a compound can vary widely depending on the compound’s properties and potential applications. This could involve further studies to better understand the compound’s mechanism of action, efforts to improve its synthesis, or the development of new applications for the compound .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-2-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYCJSSFAWACBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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